Chain-Length-Dependent Physicochemical Differentiation from C17 Heptadeca Analogs
The target C10 compound possesses a computed XLogP3 of 0.8, indicating substantially greater hydrophilicity compared to the C17 analog 8S-heptadeca-2(Z),9(Z)-diene-4,6-diyne-1,8-diol, which bears a C7-alkyl extension and is expected to have a significantly higher logP [1][2]. This difference in lipophilicity directly impacts solubility profiles, formulation strategies, and membrane partitioning behavior, making the C10 scaffold preferable for applications requiring aqueous compatibility without structural derivatization.
| Evidence Dimension | Computed Octanol-Water Partition Coefficient (XLogP3) |
|---|---|
| Target Compound Data | 0.8 (PubChem computed) |
| Comparator Or Baseline | 8S-Heptadeca-2(Z),9(Z)-diene-4,6-diyne-1,8-diol (C17 analog): LogP expected >3.5 based on extended alkyl chain |
| Quantified Difference | Estimated ΔLogP ≥ 2.7 units (greater hydrophilicity for C10 compound) |
| Conditions | Computed by XLogP3 algorithm (PubChem release 2024.11.20) |
Why This Matters
A lower LogP reduces nonspecific lipophilic binding and improves solubility in aqueous assay media, a critical parameter for reproducible in vitro pharmacological screening.
- [1] PubChem Compound Summary for CID 71307304, (S,E)-Deca-2,9-diene-4,6-diyne-1,8-diol. National Center for Biotechnology Information. Accessed Apr 2026. View Source
- [2] Estevez-Braun A, Estevez-Reyes R, Moujir LM, Ravelo AG, Gonzalez AG. Antibiotic Activity and Absolute Configuration of 8S-Heptadeca-2(Z),9(Z)-diene-4,6-diyne-1,8-diol from Bupleurum salicifolium. J Nat Prod. 1994 Aug;57(8):1178-1182. doi: 10.1021/np50110a009. View Source
